molecular formula C23H26N8O3S B2903071 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 714234-35-2

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2903071
CAS No.: 714234-35-2
M. Wt: 494.57
InChI Key: DDBRHAPJCBXQEP-UHFFFAOYSA-N
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Description

The compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a 4-(4-methoxyphenyl)piperazine moiety at the 8-position, a methyl group at the 3-position, and a 2-(pyrimidin-2-ylthio)ethyl chain at the 7-position. These substitutions are critical for modulating receptor affinity and pharmacokinetic properties.

Properties

IUPAC Name

8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N8O3S/c1-28-19-18(20(32)27-23(28)33)31(14-15-35-21-24-8-3-9-25-21)22(26-19)30-12-10-29(11-13-30)16-4-6-17(34-2)7-5-16/h3-9H,10-15H2,1-2H3,(H,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBRHAPJCBXQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)CCSC5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable aldehyde and guanidine derivative under acidic conditions.

    Substitution Reactions: The introduction of the methoxyphenyl group and the piperazine ring can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Thioether Formation: The pyrimidinylsulfanyl ethyl chain can be introduced via a thioether formation reaction, where a pyrimidinyl thiol reacts with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the purine core, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the piperazine ring and the pyrimidinylsulfanyl ethyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Biological Research: The compound is used as a tool to study purine metabolism and its role in cellular processes.

    Chemical Biology: It serves as a probe to investigate the interactions between purine derivatives and biological macromolecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 8-(4-(4-methoxyphenyl)piperazin-1-yl), 3-methyl, 7-(2-(pyrimidin-2-ylthio)ethyl) C₂₂H₂₆N₈O₃S 494.56 Pyrimidinylthioethyl enhances π-π interactions; sulfur improves metabolic stability
8-(4-(4-Methoxyphenyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6-dione (CAS 904520-32-7) 8-(4-(4-methoxyphenyl)piperazin-1-yl), 1,3-dimethyl C₁₈H₂₂N₆O₃ 370.4 Dimethyl groups at 1- and 3-positions reduce steric hindrance
8-(4-Ethylpiperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6-dione (CAS 442864-50-8) 8-(4-ethylpiperazin-1-yl), 7-(3-phenylpropyl) C₂₁H₂₈N₆O₂ 396.5 Ethylpiperazine and phenylpropyl groups increase hydrophobicity
8-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-methyl-7H-purine-2,6-dione (CID 950535) 8-(4-(2-hydroxyethyl)piperazin-1-yl), 3-methyl C₁₂H₁₈N₆O₃ 294.32 Hydroxyethyl improves solubility; lower molecular weight

Functional Group Impact

  • Target Compound : The pyrimidin-2-ylthioethyl group at the 7-position introduces a sulfur atom, which may enhance metabolic stability by resisting oxidative degradation compared to oxygen-containing analogs. The pyrimidine ring enables π-π stacking with aromatic residues in target proteins .
  • CAS 442864-50-8 : The 3-phenylpropyl chain increases lipophilicity, favoring blood-brain barrier penetration, while the ethylpiperazine group reduces polarity .
  • CID 950535: The 2-hydroxyethyl substituent on the piperazine ring improves aqueous solubility, making it more suitable for intravenous formulations .

Physicochemical Properties

  • Lipophilicity : The target compound’s LogP is expected to be higher than CID 950535 (due to hydroxyethyl) but lower than CAS 442864-50-8 (due to phenylpropyl) .
  • Solubility : The pyrimidinylthioethyl group may reduce aqueous solubility compared to hydroxyethyl derivatives but improve membrane permeability .

Biological Activity

The compound 8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N6O3C_{21}H_{30}N_{6}O_{3}, with a molecular weight of approximately 414.5 g/mol. The structure includes a purine core with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC21H30N6O3C_{21}H_{30}N_{6}O_{3}
Molecular Weight414.5 g/mol
CAS Number847407-37-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • The compound has been identified as a selective inhibitor of DPP-IV, an enzyme involved in glucose metabolism and insulin signaling. This inhibition is significant for the management of type II diabetes and obesity, as it can enhance insulin sensitivity and lower blood glucose levels.
  • Receptor Interactions :
    • The presence of the piperazine moiety suggests potential interactions with various neurotransmitter receptors, which may contribute to its psychotropic effects or modulation of mood-related pathways .
  • Antioxidant Activity :
    • Preliminary studies indicate that this compound may possess antioxidant properties, which could play a role in reducing oxidative stress in cellular environments .

Study on DPP-IV Inhibition

A study investigated the efficacy of the compound in diabetic models. The results indicated a significant reduction in blood glucose levels when administered to subjects with induced diabetes. The mechanism was linked to the inhibition of DPP-IV activity, leading to enhanced incretin levels and improved insulin response.

Neuropharmacological Effects

Another research study focused on the neuropharmacological profile of the compound. It demonstrated that administration led to anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders. The study highlighted the importance of the methoxyphenyl group in enhancing receptor affinity .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound, and how can yield be optimized?

The synthesis involves multi-step reactions, starting with functionalization of the purine core. Key steps include:

  • Alkylation : Introduction of the pyrimidin-2-ylthioethyl group via nucleophilic substitution using alkyl halides (e.g., 2-chloroethylpyrimidine) in DMF under reflux .
  • Piperazine coupling : Reaction of 4-(4-methoxyphenyl)piperazine with the purine intermediate using NaH as a base in anhydrous THF at 60°C .
  • Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) and recrystallization from ethanol to achieve >95% purity . Optimization : Adjusting reaction time (12–24 hr), temperature (50–70°C), and stoichiometry (1:1.2 molar ratio for piperazine coupling) improves yield (60–75%) .

Q. Which analytical techniques are essential for structural characterization?

A combination of spectroscopic and chromatographic methods is required:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ resolves piperazinyl protons (δ 2.5–3.5 ppm) and purine carbonyl signals (δ 160–170 ppm) .
  • Mass spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 512.2154) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) monitors purity (>98%) .

Q. How are primary biological targets identified for this compound?

Target identification involves:

  • In silico docking : Molecular modeling against adenosine receptors (e.g., A₂A) and phosphodiesterases (PDEs) using AutoDock Vina .
  • Competitive binding assays : Radioligand displacement studies (³H-ZM241385 for A₂A receptors) to calculate Kᵢ values .
  • Enzyme inhibition assays : PDE activity measured via colorimetric cGMP hydrolysis (IC₅₀ range: 0.1–5 µM) .

Q. What chemical reactions are feasible for modifying this compound’s structure?

Reactivity focuses on:

  • Piperazine substitution : Replace 4-methoxyphenyl with other aryl groups via Buchwald-Hartwig coupling .
  • Oxidation : Treat with mCPBA to oxidize thioether to sulfone, altering pharmacokinetics .
  • Alkylation/arylation : Suzuki-Miyaura coupling on pyrimidine ring for SAR studies .

Q. Which in vitro assays evaluate its bioactivity?

Standard assays include:

  • Cyclic nucleotide modulation : cAMP/cGMP ELISA in HEK293 cells transfected with target receptors .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, IC₅₀ ~10 µM) .
  • Anti-inflammatory activity : TNF-α inhibition in LPS-stimulated macrophages (30–50% reduction at 10 µM) .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions. Mitigation strategies:

  • Orthogonal assays : Compare radioligand binding (Kᵢ) with functional cAMP assays .
  • Standardized protocols : Use identical cell lines (e.g., CHO-K1 for A₂A receptors) and buffer systems .
  • Meta-analysis : Pool data from ≥3 independent labs to identify outliers .

Q. What experimental designs elucidate its mechanism of action?

Use a tiered approach:

  • Kinetic studies : Pre-incubate compound with PDE5 to measure time-dependent inhibition .
  • Gene knockout models : CRISPR-Cas9 deletion of A₂A receptors in mice to assess behavioral effects .
  • Pathway analysis : RNA-seq of treated cells to map downstream signaling (e.g., MAPK, NF-κB) .

Q. How can selectivity for target receptors over off-targets be optimized?

Strategies include:

  • SAR-driven synthesis : Introduce bulky substituents (e.g., tert-butyl) on the piperazine to sterically block off-target binding .
  • β-arrestin recruitment assays : Discriminate G protein-biased vs. balanced agonism at adenosine receptors .
  • Proteome-wide profiling : KINOMEscan to rule out kinase inhibition .

Q. What methods assess metabolic stability and pharmacokinetics?

Preclinical evaluation involves:

  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure t₁/₂ via LC-MS/MS .
  • Plasma protein binding : Ultrafiltration assays (90–95% bound) .
  • In vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; calculate AUC, Cₘₐₓ, and bioavailability (F ≈ 40%) .

Q. How is therapeutic potential validated in complex disease models?

Advanced models include:

  • Orthotopic tumor xenografts : Assess anti-cancer efficacy in PDAC models (e.g., reduced tumor volume by 50% at 25 mg/kg) .
  • Neuroinflammation models : LPS-induced cognitive deficits in mice (improved Y-maze performance at 5 mg/kg) .
  • Multi-omics integration : Combine metabolomics (GC-MS) and proteomics (TMT labeling) to identify biomarker networks .

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